![molecular formula C39H48ClN3O4S2 B14458843 (1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid CAS No. 74195-64-5](/img/structure/B14458843.png)
(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine mixed with benztropine mesylate (200:1) is a compound that combines two pharmacologically active agents. 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine, also known as chlorpromazine, is a phenothiazine derivative with antipsychotic properties. Benztropine mesylate is an anticholinergic agent used to treat Parkinson’s disease and extrapyramidal symptoms. The combination of these two compounds is used to enhance therapeutic effects and manage side effects in various medical treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- Synthesis of 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine:
- The synthesis of chlorpromazine involves the reaction of phenothiazine with 3-dimethylaminopropyl chloride in the presence of a base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
- Reaction conditions: The reaction is conducted at elevated temperatures (around 100-150°C) and under anhydrous conditions to ensure high yield and purity.
- Synthesis of Benztropine Mesylate:
- Benztropine mesylate is synthesized by reacting tropine with benzilic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting benztropine is then converted to its mesylate salt by reacting with methanesulfonic acid.
- Reaction conditions: The reaction is carried out at room temperature, and the product is purified by recrystallization.
- Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. Advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation:
- Chlorpromazine can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Major products: Chlorpromazine sulfoxide and chlorpromazine sulfone.
- Reduction:
- Reduction of chlorpromazine can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride are used.
- Major products: Dihydro-chlorpromazine.
- Substitution:
- Chlorpromazine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
- Major products: Substituted phenothiazine derivatives.
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride.
- Nucleophiles: Amines, thiols.
- Reaction conditions: Vary depending on the type of reaction, typically involving controlled temperatures and inert atmospheres.
Aplicaciones Científicas De Investigación
Chemistry:
- Chlorpromazine is used as a model compound in studies of phenothiazine derivatives. Its chemical properties and reactions are extensively studied to develop new antipsychotic agents.
- Chlorpromazine is used in research to study its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. It serves as a tool to understand the mechanisms of antipsychotic drugs.
- The combination of chlorpromazine and benztropine mesylate is used in clinical settings to manage psychotic disorders and Parkinson’s disease. Chlorpromazine’s antipsychotic effects are complemented by benztropine’s ability to reduce extrapyramidal side effects.
- Chlorpromazine and benztropine mesylate are used in the pharmaceutical industry to develop formulations for the treatment of psychiatric and neurological disorders. Their combination is explored to enhance therapeutic efficacy and reduce side effects.
Mecanismo De Acción
Chlorpromazine:
- Chlorpromazine exerts its effects by blocking dopamine D2 receptors in the brain, reducing the activity of dopamine, a neurotransmitter associated with psychotic symptoms. It also has antagonistic effects on serotonin, histamine, and adrenergic receptors, contributing to its broad pharmacological profile.
- Benztropine mesylate acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This reduces the activity of acetylcholine, a neurotransmitter involved in motor control, thereby alleviating symptoms of Parkinson’s disease and extrapyramidal side effects.
Comparación Con Compuestos Similares
Similar Compounds:
- Haloperidol:
- Haloperidol is another antipsychotic agent that acts by blocking dopamine receptors. It is used to treat schizophrenia and acute psychosis.
- Trihexyphenidyl:
- Trihexyphenidyl is an anticholinergic agent similar to benztropine mesylate. It is used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms.
- The combination of chlorpromazine and benztropine mesylate is unique in its ability to provide antipsychotic effects while mitigating extrapyramidal side effects. This dual action makes it a valuable therapeutic option for patients requiring both antipsychotic and anticholinergic treatment.
Propiedades
Número CAS |
74195-64-5 |
|---|---|
Fórmula molecular |
C39H48ClN3O4S2 |
Peso molecular |
722.4 g/mol |
Nombre IUPAC |
(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.C17H19ClN2S.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;3-4,6-9,12H,5,10-11H2,1-2H3;1H3,(H,2,3,4)/t18-,19+,20?;; |
Clave InChI |
XLAGMXKQAMHWQB-RILKGCGQSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CS(=O)(=O)O |
SMILES canónico |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


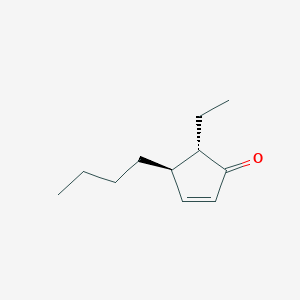
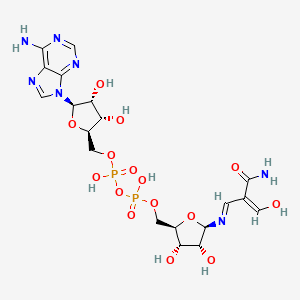
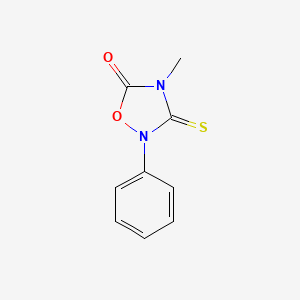
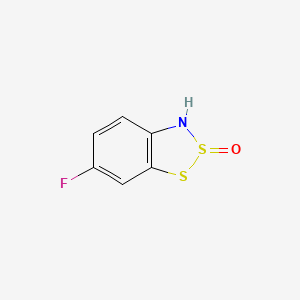
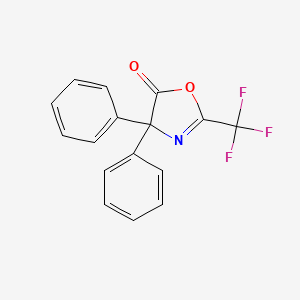
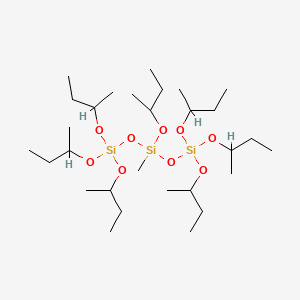

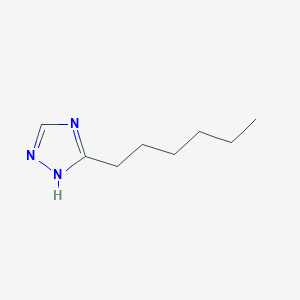

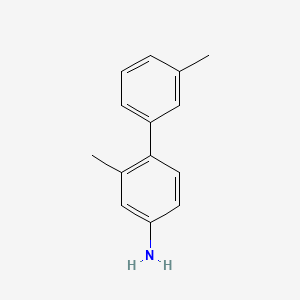
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)



